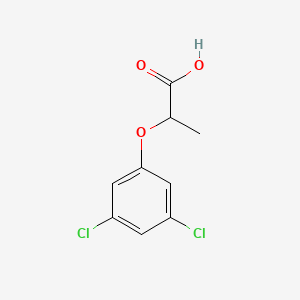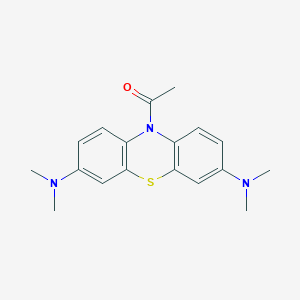
2-(3,5-Dichlorophenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C₉H₈Cl₂O₃. It is a derivative of propanoic acid where the hydrogen atom of the hydroxyl group is replaced by a 3,5-dichlorophenoxy group. This compound is known for its applications as a selective herbicide, particularly effective against broad-leaved weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorophenol.
Etherification: 3,5-dichlorophenol is reacted with an appropriate alkylating agent, such as 2-bromopropanoic acid, in the presence of a base like potassium carbonate. This reaction forms the ether linkage.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the etherification and hydrolysis steps.
Purification: The crude product is purified using techniques such as crystallization or distillation to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Major Products
Substitution: Products include various substituted phenoxypropanoic acids.
Esterification: Esters of this compound.
Reduction: 2-(3,5-Dichlorophenoxy)propanol.
Aplicaciones Científicas De Investigación
2-(3,5-Dichlorophenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed as a herbicide in agricultural practices to control broad-leaved weeds.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichlorophenoxy)propanoic acid involves its interaction with plant hormones. It mimics the action of natural auxins, which are plant growth regulators. By disrupting the normal hormonal balance, it causes uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and related signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: Another chlorophenoxy herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Widely used herbicide with a similar mode of action.
2-(4-Chloro-2-methylphenoxy)propanoic acid: Another phenoxy herbicide with different substituents on the aromatic ring.
Uniqueness
2-(3,5-Dichlorophenoxy)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its herbicidal activity and selectivity. The 3,5-dichloro substitution provides a distinct profile in terms of its interaction with plant hormones and its effectiveness against certain weed species.
Propiedades
IUPAC Name |
2-(3,5-dichlorophenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMHHUHESVKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601998 |
Source


|
| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68070-08-6 |
Source


|
| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)










